5-Methyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione
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Overview
Description
5-Methyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using thiourea derivatives and appropriate aldehydes or ketones.
Reaction Conditions: Often carried out in the presence of catalysts such as acids or bases, and under controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds may involve scalable processes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could yield thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a catalyst in organic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Possible applications as enzyme inhibitors in biochemical studies.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Industry
Agriculture: Use as a component in agrochemicals.
Manufacturing: Application in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiadiazine Derivatives: Compounds with similar thiadiazine rings.
Sulfur-Nitrogen Heterocycles: Other heterocycles containing sulfur and nitrogen atoms.
Uniqueness
5-Methyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione may exhibit unique properties such as specific reactivity patterns or biological activity that distinguish it from other similar compounds.
Properties
CAS No. |
106687-41-6 |
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Molecular Formula |
C10H10N2O3S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
3-methyl-1,1-dioxo-6-phenyl-2H-1,2,6-thiadiazin-5-one |
InChI |
InChI=1S/C10H10N2O3S/c1-8-7-10(13)12(16(14,15)11-8)9-5-3-2-4-6-9/h2-7,11H,1H3 |
InChI Key |
QJCXDVQOODSHCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(S(=O)(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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